
4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by the presence of a benzoxazinone core structure with a tridecanoyloxy substituent. Benzoxazinones are known for their diverse biological activities and have been studied for various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the esterification of 4-hydroxy-2H-1,4-benzoxazin-3(4H)-one with tridecanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone core, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazinones with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the tridecanoyloxy substituent.
4-(Decanoyloxy)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with a shorter acyl chain.
4-(Hexadecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one: A similar compound with a longer acyl chain.
Uniqueness
4-(Tridecanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific acyl chain length, which can influence its solubility, bioavailability, and interaction with biological targets. The tridecanoyloxy substituent may enhance its lipophilicity, making it more effective in certain applications compared to its shorter or longer chain analogs.
Propiedades
Número CAS |
918639-56-2 |
|---|---|
Fórmula molecular |
C21H31NO4 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
(3-oxo-1,4-benzoxazin-4-yl) tridecanoate |
InChI |
InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)26-22-18-14-12-13-15-19(18)25-17-20(22)23/h12-15H,2-11,16-17H2,1H3 |
Clave InChI |
LSLFWVHUYPATBH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


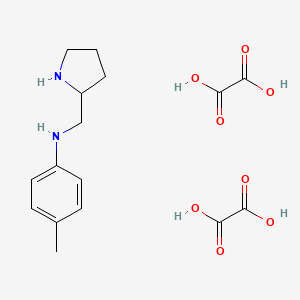


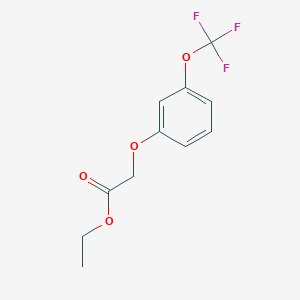
![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
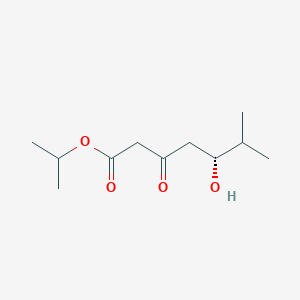
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
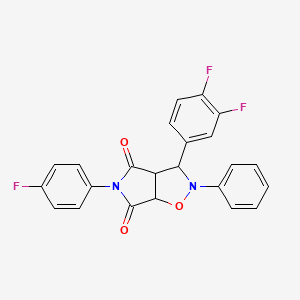
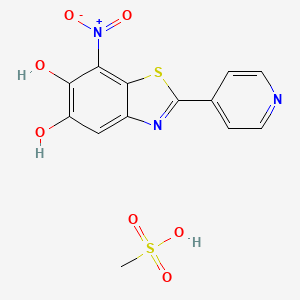
![(2R,6S,7R)-7-(4-methoxybenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12627983.png)
![Ethyl 1-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12627989.png)
